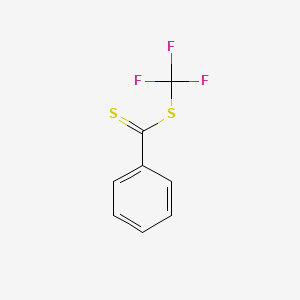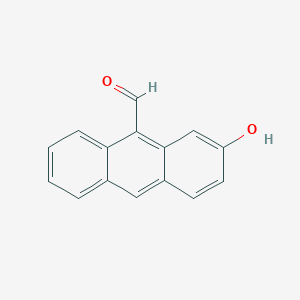
2-Hydroxyanthracene-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyanthracene-9-carbaldehyde is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the ninth position of the anthracene ring. This compound is known for its yellow solid appearance and solubility in common organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxyanthracene-9-carbaldehyde can be synthesized through the Vilsmeier formylation of anthracene. This method involves the reaction of anthracene with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . The reaction typically occurs under controlled temperature conditions to ensure the selective formylation at the ninth position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier formylation remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyanthracene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 2-Hydroxyanthracene-9-carboxylic acid.
Reduction: 2-Hydroxyanthracene-9-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyanthracene-9-carbaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxyanthracene-9-carbaldehyde involves its ability to undergo nucleophilic addition reactions due to the presence of the aldehyde group. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Anthracene-9-carbaldehyde: Lacks the hydroxyl group at the second position, making it less reactive in certain substitution reactions.
2-Hydroxyanthracene: Lacks the aldehyde group, limiting its ability to participate in nucleophilic addition reactions.
9-Anthraldehyde oxime: A derivative formed by the reaction of anthracene-9-carbaldehyde with hydroxylamine, used in various synthetic applications.
Uniqueness: 2-Hydroxyanthracene-9-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
104662-20-6 |
|---|---|
Molekularformel |
C15H10O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-hydroxyanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-15-13-4-2-1-3-10(13)7-11-5-6-12(17)8-14(11)15/h1-9,17H |
InChI-Schlüssel |
VKOPNTSPZVJZHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
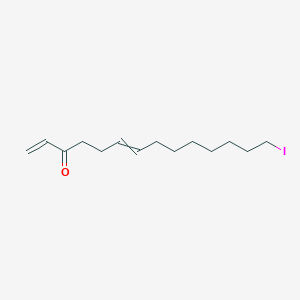
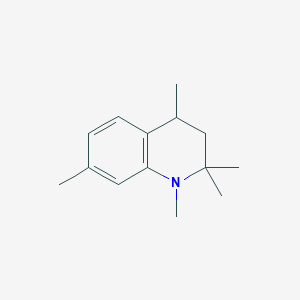
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
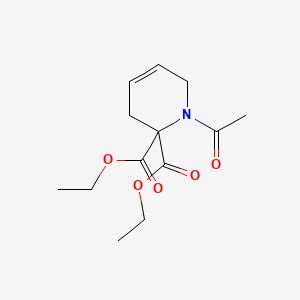
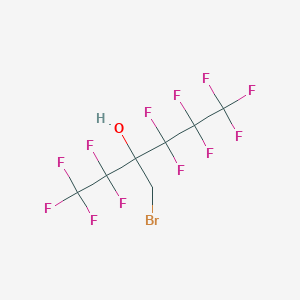
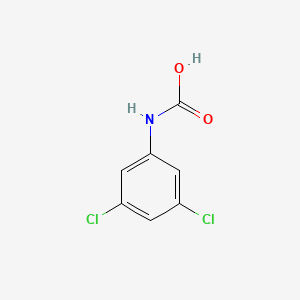
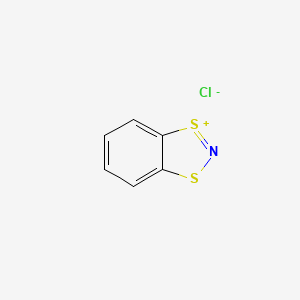
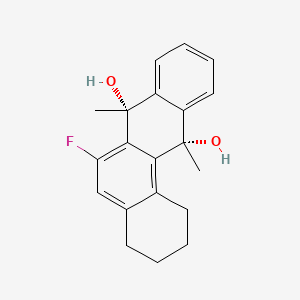

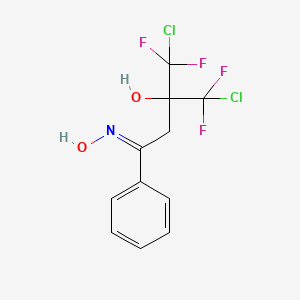
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
